N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide
CAS No.: 710322-81-9
Cat. No.: VC6728502
Molecular Formula: C11H15N3O
Molecular Weight: 205.261
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 710322-81-9 |
---|---|
Molecular Formula | C11H15N3O |
Molecular Weight | 205.261 |
IUPAC Name | N-(5-ethenylpyrazin-2-yl)-2,2-dimethylpropanamide |
Standard InChI | InChI=1S/C11H15N3O/c1-5-8-6-13-9(7-12-8)14-10(15)11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15) |
Standard InChI Key | VCMQLZVEZWPHHH-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)NC1=NC=C(N=C1)C=C |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic name, N-(5-ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide, reflects its core components:
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Pyrazine backbone: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.
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Substituents:
Molecular Formula and Weight
The molecular formula is deduced as CHNO, with a calculated molecular weight of 204.25 g/mol. This aligns with the pivalamide moiety’s contribution (CHNO) and the substituted pyrazine ring (CHN) plus the vinyl group (CH) .
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | CHNO |
Molecular Weight | 204.25 g/mol |
Exact Mass | 204.1135 Da |
Topological Polar Surface Area (TPSA) | 55.1 Ų |
LogP (Octanol-Water) | 2.1 (estimated) |
Synthetic Pathways and Intermediate Design
While direct literature on the synthesis of N-(5-ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide is limited, analogous methodologies from pyrrolo[3,2-d]pyrimidine antifolates provide a blueprint .
Key Synthetic Strategies
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Pyrazine Functionalization:
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Intermediate Isolation:
Table 2: Hypothetical Reaction Steps
Step | Reaction | Reagents/Conditions |
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1 | Amino Protection | Pivaloyl chloride, base (e.g., EtN), DCM, 0°C → RT |
2 | Vinyl Group Introduction | Ethylene, Pd(OAc), PPh, KCO, DMF, 80°C |
3 | Deprotection (if needed) | NaOH/MeOH, reflux |
Physicochemical and Spectroscopic Data
Spectral Signatures
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H NMR (Predicted):
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Pyrazine protons: δ 8.5–9.0 ppm (aromatic).
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Vinyl protons: δ 5.2–5.8 ppm (CH=CH, coupling constant Hz).
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Pivalamide methyl groups: δ 1.2 ppm (singlet).
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IR (Key Bands):
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Amide C=O stretch: ~1650 cm.
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N-H stretch: ~3300 cm.
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Solubility and Stability
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Solubility: Limited aqueous solubility due to the hydrophobic pivalamide group; soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, cleaving the amide bond .
Challenges in Characterization and Future Directions
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Synthetic Optimization: Current hypothetical routes require validation, particularly in minimizing side reactions during vinylation.
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Biological Profiling: Prioritize in vitro assays to evaluate enzyme inhibition or cytotoxicity.
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Computational Modeling: Density Functional Theory (DFT) studies could predict reactivity and guide derivative synthesis.
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